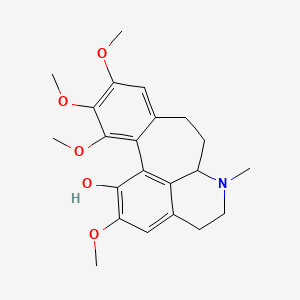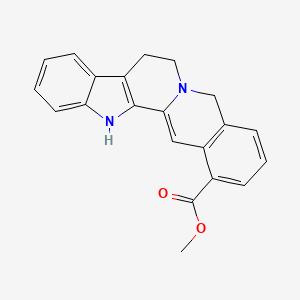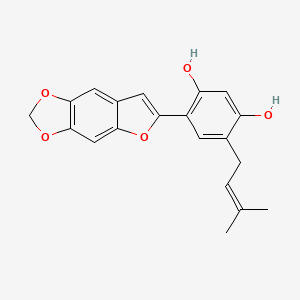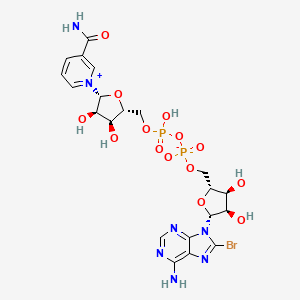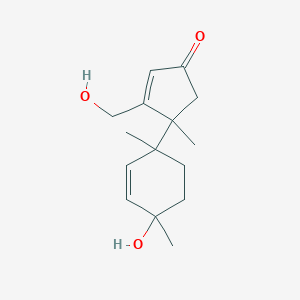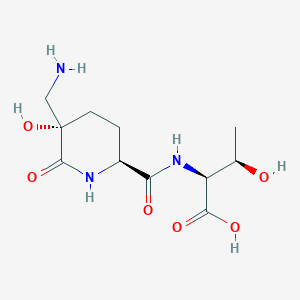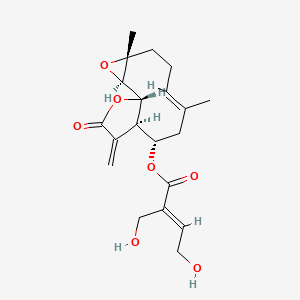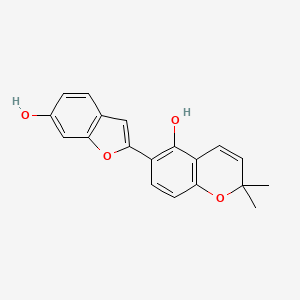
Glabrocoumarone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glabrocoumarone B is a chromenol compound characterized by its unique structure, which includes a 2,2-dimethyl-2H-chromen-5-ol core substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6 . This compound has been detected in various foods, such as teas (Camellia sinensis), green tea, herbal tea, and black tea .
Méthodes De Préparation
Industrial Production Methods: Industrial production of Glabrocoumarone B would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Glabrocoumarone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Applications De Recherche Scientifique
Glabrocoumarone B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the reactivity of chromenol and benzofuran derivatives . In biology, this compound is investigated for its potential as a plant metabolite with various biological activities . In medicine, it may have therapeutic potential due to its unique structure and reactivity . Industrially, this compound can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Glabrocoumarone B involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may exert its effects by modulating enzyme activity or interacting with cellular receptors . The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Glabrocoumarone B is similar to other compounds in the 2-arylbenzofuran flavonoid class, such as Glyinflanin A, Glyinflanin B, and Glyinflanin I . These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which includes a 6-hydroxy-1-benzofuran-2-yl group at position 6 of the chromenol core .
Propriétés
Numéro CAS |
164123-54-0 |
|---|---|
Formule moléculaire |
C19H16O4 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |
Clé InChI |
AOVQEAUIBICOLQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
melting_point |
168-169°C |
| 164123-54-0 | |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)
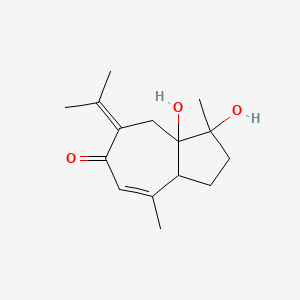

![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)
![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1252579.png)
